![molecular formula C6H2Cl3NO2 B1599224 1,2,5-Trichloro-3-nitrobenzene CAS No. 34283-94-8](/img/structure/B1599224.png)
1,2,5-Trichloro-3-nitrobenzene
Overview
Description
1,2,5-Trichloro-3-nitrobenzene is an organic compound with the molecular formula C6H2Cl3NO2. It is a derivative of benzene, featuring three chlorine atoms and one nitro group attached to the benzene ring. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that chloronitrobenzene compounds can have a nephrotoxic potential in animal models and human kidney cells .
Mode of Action
It’s known that nitrobenzene derivatives can undergo electrophilic aromatic substitution . In this process, the compound may produce a chlorinating agent and react with it .
Biochemical Pathways
It’s known that nitrobenzene derivatives can participate in reactions involving nucleophilic substitution .
Result of Action
It’s known that chloronitrobenzene compounds can have a nephrotoxic potential .
Action Environment
It’s known that the compound may cause an allergic skin reaction , suggesting that external factors such as exposure levels could influence its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Trichloro-3-nitrobenzene can be synthesized through several methods, including nitration and chlorination of benzene derivatives. One common approach involves the nitration of 1,2,5-trichlorobenzene using nitric acid and sulfuric acid under controlled conditions. The reaction typically requires low temperatures to prevent over-nitration and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure efficiency and safety. Large-scale production may involve the use of specialized reactors and catalysts to optimize the reaction conditions and yield.
Chemical Reactions Analysis
1,2,5-Trichloro-3-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The nitro group in this compound can be oxidized to form nitroso compounds or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1,2,5-trichloro-3-aminobenzene. Typical reducing agents include iron and hydrogen in the presence of a catalyst.
Substitution: Substitution reactions involve the replacement of chlorine atoms with other functional groups. For example, the compound can undergo nucleophilic substitution with various nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Nitration: Nitric acid, sulfuric acid, low temperature.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron, hydrogen, catalyst.
Substitution: Hydroxide, alkoxide ions.
Major Products Formed:
Nitroso derivatives from oxidation.
Aminobenzene derivatives from reduction.
Substituted benzene derivatives from nucleophilic substitution.
Scientific Research Applications
Toxicological Studies
1,2,5-Trichloro-3-nitrobenzene has been investigated for its nephrotoxic potential. Research indicates that it can induce toxicity in both animal models and human kidney cells. This compound's effects on renal function highlight its importance in understanding the mechanisms of chemical-induced nephrotoxicity, making it a critical subject for toxicological assessments .
Environmental Impact Studies
As a chlorinated compound, this compound is relevant in studies focusing on environmental contamination and pollutant degradation. Its persistence in the environment raises concerns about its long-term ecological effects and bioaccumulation potential. Researchers utilize this compound to evaluate the effectiveness of bioremediation strategies aimed at detoxifying contaminated sites .
Synthesis of Other Compounds
This compound serves as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Its chlorinated structure allows for further chemical modifications that are essential in creating more complex molecules. For instance, it can be used in the synthesis of nitro-substituted compounds that have applications in medicinal chemistry .
Case Study 1: Nephrotoxicity Assessment
A study conducted on the nephrotoxic effects of this compound involved administering varying doses to animal models to observe renal function changes. Results indicated significant alterations in biochemical markers associated with kidney damage, reinforcing the need for careful handling and assessment of this compound in laboratory settings .
Case Study 2: Environmental Persistence
Research examining the environmental fate of this compound showed that it remains stable under certain conditions but can undergo degradation through microbial action. This study highlighted the importance of understanding the degradation pathways to mitigate potential environmental risks associated with this compound .
Comparison with Similar Compounds
1,3,5-trichloro-2-nitrobenzene
1,2,3-trichloro-5-nitrobenzene
Biological Activity
1,2,5-Trichloro-3-nitrobenzene (C6H2Cl3NO2) is a chlorinated aromatic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, toxicological profiles, and potential applications in various fields, particularly in agriculture and pharmaceuticals.
Chemical Structure and Properties
This compound is characterized by a benzene ring with three chlorine atoms and one nitro group attached. Its molecular weight is approximately 226.44 g/mol. The presence of multiple halogen substituents enhances its stability and reactivity, making it a subject of interest for biological studies.
Toxicological Effects
Research indicates that this compound exhibits nephrotoxic potential in animal models. Studies have shown that exposure can lead to renal damage and other systemic effects due to its reactive nature and ability to form toxic metabolites .
Table 1: Toxicological Profile
Antimicrobial Activity
The nitro group in this compound is known for its role in redox reactions that can lead to cell toxicity. Nitro compounds generally exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The compound's structure allows it to interact with cellular components, potentially leading to disruptions in metabolic pathways .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of nitro compounds demonstrated that this compound showed significant activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Insecticidal Properties
The compound has been evaluated for its insecticidal properties. Its structural features allow it to act as a potent insecticide by interfering with the nervous systems of target insects. The chlorinated structure contributes to its effectiveness in agricultural applications .
The biological activity of this compound can be attributed to several mechanisms:
- Redox Reactions : The nitro group can undergo reduction within biological systems, generating reactive intermediates that can damage cellular components.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes within target organisms.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and function .
Applications
Given its biological activities, this compound has potential applications in:
- Agriculture : As an insecticide or herbicide due to its effectiveness against pests.
- Pharmaceuticals : As a lead compound for developing new antimicrobial agents or as part of drug formulations targeting specific diseases.
Properties
IUPAC Name |
1,2,5-trichloro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJBTGNUWOMRBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423730 | |
Record name | 1,2,5-Trichloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34283-94-8 | |
Record name | 1,2,5-Trichloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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